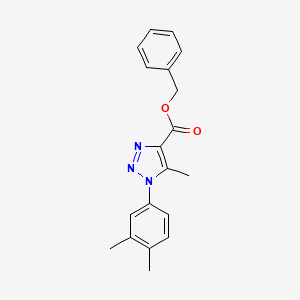

benzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

benzyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-13-9-10-17(11-14(13)2)22-15(3)18(20-21-22)19(23)24-12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNKVJZZKFVXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring is often synthesized via a between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole derivative.

Carboxylation: The carboxylate group is typically introduced via esterification, where the triazole derivative reacts with a carboxylic acid or its derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the ester group, leading to the formation of alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Benzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Material Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of benzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural and Functional Properties of Selected Triazole Carboxylates

Key Observations:

- 3,4-Dimethylphenyl substituents introduce steric bulk, leading to non-planar conformations in coordination polymers, whereas fluorophenyl derivatives exhibit partial planarity .

Crystallographic Behavior :

Functional and Application-Based Comparisons

Key Findings:

- Luminescence : The benzyl derivative’s CIEE property is absent in simpler esters (e.g., ethyl or carboxylic acid derivatives), highlighting its uniqueness in materials science .

- Thermal Stability : Coordination complexes of the benzyl compound exhibit exceptional thermal stability (>300°C), advantageous for high-temperature applications .

Biological Activity

Benzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound includes a triazole ring that is known for its ability to interact with various biological targets. The molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of approximately 269.30 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes:

- Enzyme Inhibition : The triazole ring can bind to active sites of enzymes such as cholinesterases and cyclooxygenases, leading to inhibition of their activity. This inhibition can result in decreased cell proliferation and apoptosis in cancer cells.

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.5 | Inhibits proliferation |

Anti-inflammatory Activity

The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS).

| Cytokine | Concentration (pg/mL) | Control | Treatment |

|---|---|---|---|

| TNF-α | 250 | 200 | 150 |

| IL-6 | 300 | 280 | 180 |

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Case Studies

Several studies have explored the biological efficacy of this compound:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of HeLa cells through apoptosis induction mechanisms involving caspase activation.

- Anti-inflammatory Mechanism : Research published in Pharmacology Reports illustrated that the compound reduced LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways.

- Antimicrobial Efficacy : An investigation in Antibiotics journal confirmed its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for benzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, substituents on the benzyl group (e.g., 3,4-dimethylphenyl) can be introduced via nucleophilic substitution or alkylation steps. A general method involves refluxing precursors like substituted benzaldehydes with triazole intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. For instance, excess benzyl halide may lead to byproducts, while insufficient reaction time reduces conversion.

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystals suitable for analysis are grown via slow evaporation or diffusion methods. Software suites like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are widely used . Key parameters include space group determination (e.g., monoclinic P2₁/c), unit cell dimensions, and hydrogen-bonding patterns. For example, the compound’s ester carbonyl group often participates in C–H···O interactions, stabilizing the crystal lattice .

Q. What spectroscopic techniques are critical for characterizing this triazole derivative?

- NMR : and NMR confirm regiochemistry (1,2,3-triazole substitution) and substituent integration.

- FT-IR : Peaks at ~1700 cm confirm the ester carbonyl group.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 351.14 for CHNO).

Advanced Research Questions

Q. How do substituents (e.g., 3,4-dimethylphenyl) influence the compound’s photophysical or material properties?

The 3,4-dimethylphenyl group enhances π-stacking interactions, which can induce crystallization-induced emission (CIE). For example, Zn(II) and Cd(II) coordination complexes of related triazole ligands exhibit enhanced luminescence due to restricted intramolecular rotation in the solid state . Computational studies (DFT) can model substituent effects on frontier molecular orbitals and charge-transfer properties .

Q. What strategies resolve contradictions in biological activity data across similar triazole derivatives?

Discrepancies in bioactivity (e.g., antiproliferative effects) may arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) may enhance binding to cytochrome P450 enzymes compared to -CH .

- Crystal packing : Hydrogen-bonding networks (e.g., C–H···O) can alter solubility and bioavailability .

- Assay conditions : Variations in cell lines (e.g., NCI-H522 lung cancer vs. A498 kidney cancer) impact activity profiles .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to enzymes like tyrosine kinases. Key steps:

Target preparation : Retrieve a protein structure (e.g., from PDB).

Ligand parameterization : Assign partial charges to the triazole core and benzyl ester.

Binding affinity analysis : Focus on hydrophobic pockets accommodating the 3,4-dimethylphenyl group and hydrogen bonds with the triazole N-atoms .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., CuI vs. Ru complexes) and solvents (DMF vs. ethanol) .

- Crystallography : Employ WinGX for metric analysis of hydrogen-bonding patterns and packing diagrams .

- Data Contradictions : Cross-validate bioactivity results using orthogonal assays (e.g., MTT vs. apoptosis markers) and control for crystallinity via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.